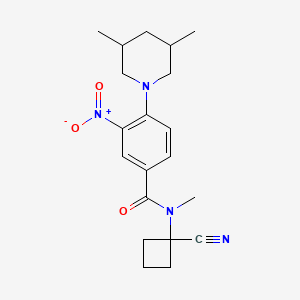
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide, also known as CPP-115, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.
作用机制
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide works by inhibiting the activity of GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which is an inhibitory neurotransmitter that helps to regulate brain activity. By increasing GABA levels, this compound reduces the activity of the brain's reward system, which is responsible for the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA levels, this compound has been shown to increase the levels of the neurotransmitter glutamate in the brain. Glutamate is an excitatory neurotransmitter that is involved in a number of important brain functions, including learning and memory.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide for lab experiments is its specificity. Unlike other drugs that affect multiple neurotransmitter systems, this compound specifically targets the GABA system. This makes it easier to study the effects of GABA modulation on behavior and brain function. However, one limitation of this compound is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
未来方向
There are a number of future directions for research on N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide. One area of interest is its potential use in the treatment of anxiety disorders. This compound has been shown to reduce anxiety-like behavior in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of epilepsy. This compound has been shown to reduce seizure activity in animal models, and further research is needed to determine its efficacy in humans. Additionally, researchers are exploring the use of this compound in combination with other drugs for the treatment of addiction. Overall, this compound is a promising compound that has the potential to be used in a variety of therapeutic applications.
合成方法
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide can be synthesized using a two-step process. The first step involves the reaction of 4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide with sodium cyanide to form 1-cyanocyclobutylamine. The second step involves the reaction of 1-cyanocyclobutylamine with 4-fluorobenzoyl chloride to form this compound.
科学研究应用
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of addiction. This compound has been shown to inhibit the activity of the enzyme GABA aminotransferase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. This increase in GABA levels has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-9-15(2)12-23(11-14)17-6-5-16(10-18(17)24(26)27)19(25)22(3)20(13-21)7-4-8-20/h5-6,10,14-15H,4,7-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMITVAQPIYTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=C(C=C2)C(=O)N(C)C3(CCC3)C#N)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2924759.png)
![3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2924761.png)
![4-[Bis(2-methoxyethyl)amino]-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924762.png)
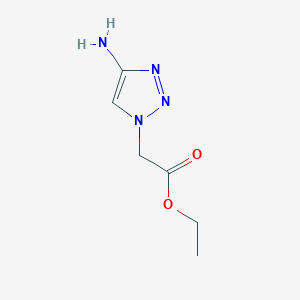
![5-((5-Chlorothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2924764.png)
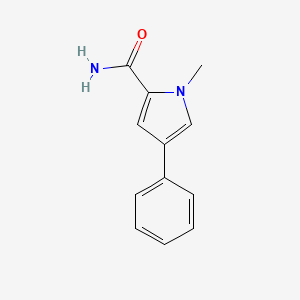
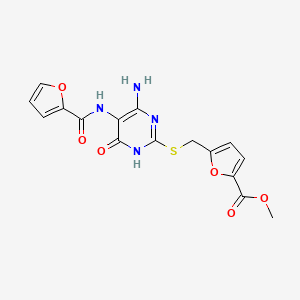
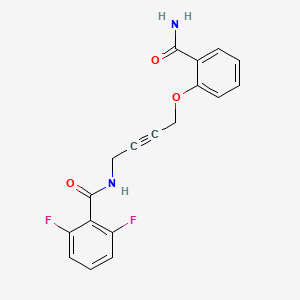
![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)
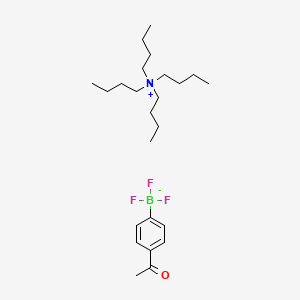
![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)

![(Z)-2-cyano-N-(4-methylphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924781.png)